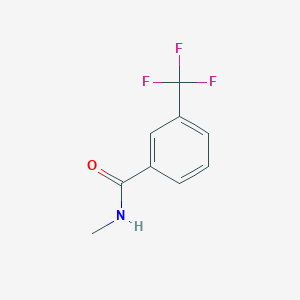

N-methyl-3-(trifluoromethyl)benzamide

CAS No.: 41882-19-3

Cat. No.: VC11665620

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41882-19-3 |

|---|---|

| Molecular Formula | C9H8F3NO |

| Molecular Weight | 203.16 g/mol |

| IUPAC Name | N-methyl-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C9H8F3NO/c1-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | ORKXMOMDYXMMNG-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC(=CC=C1)C(F)(F)F |

| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)C(F)(F)F |

Introduction

Chemical and Physical Properties

Structural and Molecular Features

N-Methyl-3-(trifluoromethyl)benzamide consists of a benzene ring substituted with a trifluoromethyl group (-CF) at the meta position and an N-methylamide (-CONHCH) functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 203.161 g/mol | |

| Exact Mass | 203.056 Da | |

| PSA (Polar Surface Area) | 29.10 Ų | |

| LogP (Partition Coefficient) | 2.46 |

The compound’s HS code (2924299090) classifies it under "other cyclic amides and derivatives," with a general tariff rate of 30.0% .

Synthesis and Industrial Production

Halogenation and Alkylation Pathways

A patented synthesis route for flumatinib, a tyrosine kinase inhibitor, highlights N-methyl-3-(trifluoromethyl)benzamide as a key intermediate . The process involves:

-

Bromination: 4-Methyl-3-(trifluoromethyl)benzonitrile reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 85°C, initiated by azobisisobutyronitrile (AIBN) .

-

Nucleophilic Substitution: The brominated intermediate undergoes alkylation with N-methylpiperazine in acetonitrile at 135°C, catalyzed by palladium acetate .

Example Reaction Yield:

-

Starting material: 100.0 mg of 4-methyl-3-(trifluoromethyl)benzonitrile.

-

Product: 155.5 mg of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide (95.6% yield) .

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and acetonitrile are preferred for bromination and amidation, respectively, due to their polarity and boiling points . Palladium acetate enhances catalytic activity in cross-coupling steps, reducing side reactions .

Pharmacological and Industrial Applications

Role in Anticancer Drug Development

N-Methyl-3-(trifluoromethyl)benzamide is a precursor in synthesizing flumatinib, a BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia . The trifluoromethyl group improves drug bioavailability by resisting oxidative metabolism .

Neuropharmacology

Derivatives of this compound exhibit glutamatergic modulation. For instance, 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-trifluoromethylbenzamide acts as a glycine transporter-1 inhibitor, enhancing NMDA receptor activity and dopamine release in the nucleus accumbens .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume